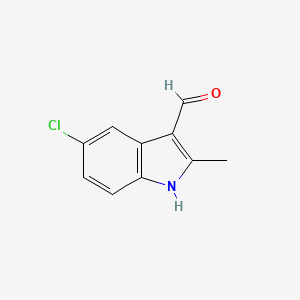

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZODTNGMGUKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390183 | |

| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57335-86-1 | |

| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties.[1] Among the vast family of indole derivatives, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest. Its unique substitution pattern—a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position—creates a molecule with a finely tuned electronic and steric profile. This guide provides an in-depth technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical characteristics, and burgeoning applications. We will delve into the causality behind synthetic strategies, the interpretation of its spectral data, and the molecular logic of its reactivity, providing a robust foundation for its use in pioneering research.

Molecular Architecture and Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or brown powder.[2] Its molecular structure, characterized by the fusion of a benzene and a pyrrole ring, is endowed with a unique set of properties stemming from its specific functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [3][4] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| CAS Number | 57335-86-1 | [3] |

| Appearance | White to yellow/brown powder | [2] |

| Boiling Point | 377.9 ± 37.0 °C at 760 mmHg | [3] |

| Flash Point | 182.3 ± 26.5 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

The presence of the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 2-position significantly influences the electron density distribution within the indole ring system. This, in turn, modulates the reactivity of the aldehyde group and the indole nitrogen, making it a versatile building block in organic synthesis.[1]

Synthesis: The Vilsmeier-Haack Reaction as the Cornerstone

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[1] This powerful formylation reaction is particularly well-suited for electron-rich aromatic and heteroaromatic compounds like indoles.[5]

The Underlying Mechanism

The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of the C3 position for electrophilic attack is a hallmark of indole chemistry, driven by the stability of the resulting intermediate.

Caption: The Vilsmeier-Haack reaction workflow.

A Validated Experimental Protocol

Starting Material: 4-Chloro-2-methylaniline (the logical precursor for the target molecule via a preliminary indole synthesis, or a pre-formed 5-chloro-2-methyl-1H-indole).

Reagents:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring, maintaining a low temperature.

-

Reaction with the Indole Precursor: To the freshly prepared Vilsmeier reagent, add a solution of 4-chloro-2-methylaniline in DMF dropwise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a designated period, followed by heating to drive the reaction to completion (e.g., 85-90 °C for several hours).[7]

-

Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a basic pH is achieved. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield the pure this compound.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

A thorough characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While a complete set of spectra for the title compound is not available in the reviewed literature, we can predict the expected signals based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the methyl protons, and the aldehyde proton. Based on data for 5-chloro-1H-indole-3-carbaldehyde, the aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically around δ 9.9-10.1 ppm.[7] The indole N-H proton will likely be a broad singlet at a very downfield region (around δ 12.4 ppm in DMSO-d₆).[7] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a trisubstituted ring. The methyl protons at the 2-position will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the chloro and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

-

An N-H stretching vibration for the indole amine, appearing as a broad band around 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups in the 2800-3100 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 193.63 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic M+2 peak.

Chemical Reactivity: A Hub for Molecular Diversification

The presence of the aldehyde group, the indole N-H, and the activated aromatic ring makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules.

Caption: Key reaction pathways for derivatization.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[1] This opens up a pathway to amides, esters, and other carboxylic acid derivatives.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.[1]

-

Condensation Reactions: The aldehyde is an excellent electrophile for various condensation reactions, such as the Knoevenagel, Wittig, and aldol reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

-

N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]

-

Nucleophilic Substitution: While less common, the chloro group on the benzene ring could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functionalities.

Applications in Research and Development: A Scaffold of Promise

The unique chemical architecture of this compound and its derivatives has positioned them as valuable compounds in several areas of research, particularly in drug discovery.

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a cornerstone in drug design, and its derivatives have shown a wide spectrum of biological activities.[9]

-

Anticancer Agents: Indole derivatives are known to exhibit anticancer properties.[2] The structural features of this compound make it a promising starting point for the synthesis of novel compounds with potential antitumor activity.

-

Antimicrobial and Antifungal Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.[8] Derivatives of this carbaldehyde can be screened for their efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Indole derivatives have been investigated for their anti-inflammatory potential, and this compound serves as a valuable template for the design of new anti-inflammatory drugs.[2]

-

Dengue Virus Protease Inhibitors: Research has explored the potential of this compound to inhibit the protease of the Dengue virus, an enzyme crucial for viral replication.[1] This highlights its potential as a lead compound in the development of antiviral therapies.

Synthetic Organic Chemistry and Materials Science

Beyond its pharmaceutical applications, this compound is a valuable tool for synthetic chemists.

-

Versatile Building Block: Its multiple reactive sites allow it to be used as a versatile intermediate in the synthesis of complex heterocyclic systems and other organic molecules.[2]

-

Chemical Sensors: The indole moiety can be incorporated into sensor molecules for the detection of various analytes. This compound could be a precursor for the development of novel chemical sensors for environmental or biological monitoring.[1]

-

Novel Materials: The unique electronic properties of the indole ring suggest that derivatives of this compound could be used in the development of new organic materials with interesting optical or electronic properties.[1]

Conclusion and Future Outlook

This compound represents a strategically important molecule at the intersection of synthetic chemistry, medicinal research, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an attractive starting material for the generation of diverse molecular libraries. The current body of research points towards its significant potential in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives, the elucidation of their mechanisms of action at a molecular level, and the exploration of their potential in materials science applications. As our understanding of the structure-activity relationships of indole derivatives continues to grow, we can anticipate that this compound will play an increasingly important role in the discovery and development of innovative chemical entities.

References

- 1. Buy this compound | 57335-86-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related indole derivatives.

Introduction

This compound, with the molecular formula C₁₀H₈ClNO, is a substituted indole derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and a formyl group at the 3-position.[2] The unique arrangement of these functional groups imparts specific electronic and structural properties, making its thorough characterization essential for its application in the synthesis of bioactive molecules. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure and purity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectral data, the standard atom numbering for the this compound scaffold is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, a detailed prediction can be made based on the analysis of closely related 5-chloro-indole derivatives.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The electron-withdrawing nature of the chlorine at C5 and the aldehyde at C3 significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | 11.0 - 12.0 | br s | - |

| H4 | 7.8 - 8.0 | d | ~2.0 |

| H6 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| H7 | 7.4 - 7.6 | d | ~8.5 |

| CH₃ (C2) | 2.5 - 2.7 | s | - |

| CHO (C3) | 9.9 - 10.1 | s | - |

-

NH Proton (H1): This proton typically appears as a broad singlet in the downfield region due to its acidic nature and nitrogen's quadropolar moment. Its chemical shift is highly dependent on solvent and concentration.[3]

-

Aromatic Protons (H4, H6, H7): The chlorine at C5 deshields the adjacent protons. H4 is expected to be the most downfield of the benzene ring protons, appearing as a doublet due to coupling with H6. H6 will appear as a doublet of doublets from coupling to both H7 and H4. H7 will be a doublet due to coupling with H6.

-

Methyl Protons (C2-CH₃): The methyl group at the C2 position is expected to resonate as a singlet in the upfield region.

-

Aldehyde Proton (C3-CHO): The formyl proton is highly deshielded and will appear as a sharp singlet in the far downfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ ppm) |

| C2 | 140 - 145 |

| C3 | 115 - 120 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 128 - 132 |

| C6 | 122 - 126 |

| C7 | 112 - 116 |

| C7a | 135 - 140 |

| CH₃ (C2) | 12 - 15 |

| CHO (C3) | 185 - 190 |

-

Carbonyl Carbon (CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The carbon atoms of the indole ring will resonate in the typical aromatic region (110-145 ppm). The carbon attached to the chlorine (C5) will be influenced by the halogen's electronegativity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument on the deuterated solvent signal.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-13 ppm).

-

Use a standard 30° or 45° pulse width.

-

Set the relaxation delay (d1) to at least 1 second to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Weak |

| C=O Stretch (Aldehyde) | 1660 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

-

N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H bond in the indole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[4]

-

C-Cl Stretch: The carbon-chlorine bond will exhibit a strong absorption in the fingerprint region.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is approximately 193.03 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Fragmentation Pathway

The fragmentation of indole derivatives in a mass spectrometer often follows predictable pathways.

Caption: Plausible fragmentation pathway for this compound.

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form the [M-H]⁺ ion.

-

Loss of Carbon Monoxide: A common fragmentation for aldehydes is the loss of a neutral CO molecule, leading to the [M-CO]⁺˙ fragment.

-

Loss of the Formyl Radical: Cleavage of the C3-CHO bond can result in the loss of a formyl radical (CHO˙), forming a stable indolyl cation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of this compound. The predicted NMR, IR, and MS data, based on the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectral data for the unambiguous identification and characterization of this important chemical intermediate.

References

A Technical Guide to the Biological Profile of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: A Versatile Intermediate in Drug Discovery

Executive Summary: The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, an indole derivative characterized by strategic substitutions that make it a highly valuable intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, this guide synthesizes information from its structural analogues and parent compounds to elucidate its significant potential in anticancer, antimicrobial, and anti-inflammatory applications. We will explore its synthesis, hypothesize mechanisms of action based on related compounds, and present validated experimental frameworks for its evaluation, providing a comprehensive resource for researchers in drug development.

Section 1: Introduction to the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and drug discovery, celebrated for its presence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and interact with various biological targets, making it a fertile ground for developing novel drugs.[1] Prominent examples range from the essential amino acid tryptophan to complex alkaloids and modern targeted therapies. The strategic functionalization of the indole core, such as the introduction of a chlorine atom at the 5-position, has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy.[1][2]

Section 2: Physicochemical Properties and Synthesis

This compound is a solid organic compound whose structure is primed for further chemical modification. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| CAS Number | 57335-86-1 | [3] |

| IUPAC Name | This compound | [3] |

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich aromatic rings like indoles is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich 3-position of the indole ring.[5][6]

The synthesis of the target compound starts with 5-chloro-2-methyl-1H-indole. The Vilsmeier reagent is prepared first, which then reacts with the indole substrate. A subsequent hydrolysis step yields the final aldehyde product.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H8ClNO | CID 3159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Solubility and stability of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] The specific substitutions on this compound—a chloro group at position 5, a methyl group at position 2, and a reactive carbaldehyde at position 3—provide a versatile platform for chemical modification and the development of novel therapeutic agents, from potential Dengue virus protease inhibitors to anticancer agents.[1][2]

Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development. These parameters directly influence reaction kinetics, formulation development, storage conditions, and the reliability of biological assay results. This guide provides a comprehensive overview of these core characteristics, offering both theoretical insights and practical methodologies for their evaluation.

Core Physicochemical Properties

A foundational understanding of this compound begins with its key physical and chemical descriptors. These properties, summarized in the table below, are essential for everything from calculating molar concentrations to predicting chromatographic behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 57335-86-1 | PubChem[4] |

| Molecular Formula | C₁₀H₈ClNO | PubChem[4] |

| Molecular Weight | 193.63 g/mol | PubChem[4] |

| Appearance | Brown to yellow powder | Chem-Impex[1] |

| Boiling Point | 377.9 ± 37.0 °C at 760 mmHg | Guidechem[5] |

| Density | 1.4 ± 0.1 g/cm³ | Guidechem[5] |

| LogP | 2.94 | Guidechem[5] |

Solubility Profile: A Practical Assessment

The calculated LogP of ~2.94 further supports this, indicating a higher affinity for lipophilic environments over hydrophilic ones.[5] For drug development professionals, this suggests that formulation strategies may be required to enhance bioavailability for in vivo applications.

Recommended Solvents for Characterization

The selection of an appropriate solvent is the first critical step in any experimental workflow. The choice should be guided by the polarity of the solvent and the intended application (e.g., reaction medium, analytical sample preparation, or formulation).

-

Polar Aprotic Solvents (High Solubility Expected):

-

Dimethyl Sulfoxide (DMSO): An excellent choice for preparing high-concentration stock solutions for biological screening.

-

Dimethylformamide (DMF): Similar to DMSO, often used as a reaction solvent for polar compounds.

-

Tetrahydrofuran (THF): A common solvent for organic reactions involving indole derivatives.[6]

-

-

Polar Protic Solvents (Moderate Solubility Expected):

-

Ethanol & Methanol: Useful for crystallization and as solvents for less concentrated solutions.

-

-

Nonpolar Solvents (Lower Solubility Expected):

-

Toluene, Dichloromethane (DCM): Solubility is likely, but may be less than in polar aprotic solvents.

-

-

Aqueous Solutions (Poor Solubility Expected):

-

Water, Phosphate-Buffered Saline (PBS): Solubility is expected to be very low. For biological assays, a DMSO stock is typically diluted into the aqueous buffer, but precipitation can be a concern at higher concentrations.

-

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative data, a standardized equilibrium solubility assay is recommended. This protocol ensures that the solution is fully saturated, providing a reliable measurement.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mg to 1 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This step is crucial to ensure the solution is truly saturated.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Factors and Evaluation

The chemical stability of this compound is dictated by the reactivity of its functional groups: the indole ring and the aldehyde. Indole derivatives can be sensitive to acidic conditions and oxidation, while aldehydes are well-known for their susceptibility to oxidation into carboxylic acids.[2][3]

Key Factors Influencing Stability

-

pH: The indole nucleus is generally stable but can undergo decomposition or polymerization under strongly acidic conditions. The aldehyde group is stable at neutral pH but can be susceptible to reactions under both strong acid and base catalysis.

-

Oxidation: This is a primary degradation pathway. The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-chloro-2-methyl-1H-indole-3-carboxylic acid) by atmospheric oxygen or other oxidizing agents. The electron-rich indole ring itself can also be a target for oxidation.

-

Light (Photostability): Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or high-intensity visible light can lead to photodegradation, often resulting in discoloration and the formation of impurities.

-

Temperature: While the compound is a solid with a relatively high boiling point, elevated temperatures can accelerate degradation reactions.[5] Supplier recommendations to store at refrigerated temperatures (0-8°C) should be heeded to ensure long-term integrity.[1]

Caption: Factors Influencing Compound Stability.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate a solution at 60°C in the dark.

-

Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[7]

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research. While it exhibits the expected solubility profile of a moderately nonpolar molecule—favoring organic solvents like DMSO and THF over aqueous media—its stability profile requires careful consideration. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential instability under harsh pH, light, or thermal conditions.

For researchers and drug development professionals, it is imperative to perform quantitative solubility and forced degradation studies as part of the initial characterization. The protocols outlined in this guide provide a robust framework for obtaining this critical data, ensuring the reliable and effective application of this versatile compound in the pursuit of scientific innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 57335-86-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8ClNO | CID 3159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde for Researchers and Drug Development Professionals

An In-Depth Review of Synthesis, Chemical Behavior, and Applications in Medicinal Chemistry and Materials Science

Introduction: Unveiling a Privileged Heterocycle

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community. The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds, renowned for its diverse biological activities. The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position of the indole ring endows this molecule with a unique combination of electronic and steric properties. These features make it a highly versatile building block in synthetic organic chemistry and a promising scaffold for the development of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and multifaceted applications of this compound, offering valuable insights for researchers in drug discovery and materials science.

Core Synthesis Strategies: Accessing the Indole Framework

The construction of the this compound scaffold can be efficiently achieved through several synthetic methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and regiochemical considerations. The two most prominent and field-proven methods are the Vilsmeier-Haack reaction and the Fischer indole synthesis.

The Vilsmeier-Haack Reaction: A Direct Formylation Approach

The Vilsmeier-Haack reaction stands as the most widely employed method for the formylation of electron-rich heterocycles like indoles, offering a direct and efficient route to indole-3-carbaldehydes.[1][2][3] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich 3-position of the 5-chloro-2-methylindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The electron-donating nature of the indole nitrogen and the methyl group at the 2-position directs the formylation to the C3 position.

Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the formylation of substituted indoles.[4][5]

-

Reagents and Materials:

-

5-Chloro-2-methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylindole (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of POCl₃ to DMF is exothermic and generates the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure this compound.

-

-

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the highly reactive phosphorus oxychloride and the Vilsmeier reagent.

-

The dropwise addition of POCl₃ at low temperatures helps to control the exothermic reaction and prevent the formation of side products.

-

The aqueous workup with a basic solution is necessary to hydrolyze the iminium intermediate to the aldehyde and to neutralize the acidic reaction mixture.

-

The Fischer Indole Synthesis: A Classic Ring-Forming Strategy

An alternative and classic approach to constructing the indole core is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, (4-chlorophenyl)hydrazine and a suitable carbonyl compound would be the key starting materials.

Mechanism of the Fischer Indole Synthesis

The reaction mechanism involves the initial formation of a phenylhydrazone from the reaction of (4-chlorophenyl)hydrazine with an appropriate aldehyde or ketone. The phenylhydrazone then tautomerizes to an enamine, which undergoes a[6][6]-sigmatropic rearrangement upon protonation. The subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2-methylindole (Precursor to the Aldehyde)

This protocol is a general procedure adapted for the synthesis of the indole precursor, which would then be formylated as described previously.

-

Reagents and Materials:

-

(4-Chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Ethanol

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

-

Ice, water, and appropriate extraction solvents

-

-

Procedure:

-

In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Add acetone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation of a precipitate is often observed.

-

Remove the ethanol under reduced pressure.

-

To the resulting crude phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring).

-

Heat the mixture with stirring to 80-100 °C for 1-3 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, carefully add the reaction mixture to a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-chloro-2-methylindole by column chromatography or recrystallization.

-

The purified indole can then be subjected to the Vilsmeier-Haack reaction as described above to yield the target aldehyde.

-

-

Causality Behind Experimental Choices:

-

The initial reaction between the hydrazine and ketone forms the key phenylhydrazone intermediate.

-

A strong acid catalyst like PPA is essential to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization.

-

The exothermic nature of quenching the PPA reaction mixture requires careful addition to ice water.

-

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties and spectral data of this compound is essential for its identification, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO | [7][8] |

| Molecular Weight | 193.63 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| CAS Number | 57335-86-1 | [8] |

Spectral Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the indole and substituent protons.

-

A broad singlet for the N-H proton (δ ~12.4 ppm).

-

A singlet for the aldehyde proton (δ ~9.9 ppm).

-

A singlet for the methyl protons at the 2-position (δ ~2.4 ppm).

-

A set of aromatic protons corresponding to the 4, 6, and 7 positions of the indole ring, with chemical shifts and coupling patterns influenced by the chloro substituent. For the related 5-chloro-1H-indole-3-carbaldehyde, these appear as a doublet at δ 8.45 (J = 3 Hz), a doublet at δ 7.89 (J = 9 Hz), a doublet at δ 7.52 (J = 2 Hz), and a doublet of doublets at δ 7.40 (J = 8, 2 Hz).[5]

-

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would provide a unique fingerprint of the carbon skeleton.

-

A downfield signal for the aldehyde carbonyl carbon (δ ~184-185 ppm).

-

Signals for the indole ring carbons, with the C5 carbon attached to the chlorine atom exhibiting a characteristic chemical shift. For the related 1-methyl-1H-indole-3-carbaldehyde, the aromatic carbons appear between δ 109 and 138 ppm.[9] For 6-chloro-5-iodo-1H-indole-3-carbaldehyde, the aromatic carbons are observed between δ 90 and 140 ppm.[1]

-

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum would show characteristic absorption bands.

-

A strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1680 cm⁻¹.

-

An N-H stretching vibration for the indole amine around 3200-3400 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

-

A C-Cl stretching vibration in the fingerprint region. For related iodo-indole-3-carbaldehydes, the C=O stretch is observed around 1650 cm⁻¹ and the N-H stretch around 3239 cm⁻¹.[1]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Derivatization

The aldehyde functionality at the 3-position of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with tailored properties.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental for building more complex molecular architectures.

-

Nucleophilic Substitution: The chloro group at the 5-position can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

Applications in Research and Development

The unique structural features of this compound make it a valuable platform for various applications, particularly in medicinal chemistry and materials science.[7]

Medicinal Chemistry and Drug Discovery

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Anticancer Activity:

Derivatives of 5-chloro-indole have demonstrated significant potential as anticancer agents. For instance, a series of novel indole-based sulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells with IC₅₀ values of 13.2 µM and 8.2 µM, respectively.[11] Another study on a (S)-5-Chloro-indole carboxamide derivative, (S)-1 , revealed an EC₅₀ of 7.1 ± 0.6 μM for the growth inhibition of HCT116 human colon carcinoma cells.[6]

| Compound | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 µM | [11] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 µM | [11] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | 7.1 ± 0.6 μM | [6] |

Antiviral Activity:

The core structure of this compound has been investigated for its potential to inhibit viral proteases, which are crucial for viral replication. Specifically, it has been explored as a potential inhibitor of the Dengue virus protease.[1]

Structure-Activity Relationship (SAR) Concept.

Materials Science

The photophysical and electronic properties of the indole ring system make it an attractive component in the design of functional organic materials.

Fluorescent Probes:

This compound can be chemically modified to create fluorescent probes for biological imaging.[7] The indole nucleus often serves as a fluorophore, and its emission properties can be tuned by the introduction of various substituents. These probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, allowing for the visualization of cellular processes in real-time.

Organic Light-Emitting Diodes (OLEDs):

Indole derivatives are being explored as components of organic light-emitting diodes (OLEDs).[12] The electron-rich nature of the indole ring makes it a good hole-transporting material. By incorporating this scaffold into the design of emitters or host materials, it is possible to develop OLEDs with improved efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs):

The indole framework is also utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs).[13][14] The planar and electron-rich nature of fused indole systems facilitates intramolecular charge transfer, a key process in the conversion of light to electricity. The ability to functionalize the indole nitrogen with bulky groups can also help to prevent dye aggregation on the semiconductor surface, further enhancing device performance.[13]

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic and functional value. Its straightforward synthesis via established methods like the Vilsmeier-Haack reaction and the Fischer indole synthesis, coupled with the versatile reactivity of its aldehyde group, makes it a readily accessible and highly adaptable building block. The demonstrated and potential biological activities of its derivatives, particularly in the realm of anticancer drug discovery, underscore its importance as a privileged scaffold in medicinal chemistry. Furthermore, its utility in the development of advanced materials such as fluorescent probes and components for optoelectronic devices highlights its broader technological relevance. Future research will likely focus on the synthesis of novel derivatives with enhanced biological potency and selectivity, as well as the exploration of its full potential in the design of next-generation organic materials. This in-depth technical guide serves as a foundational resource for researchers and scientists poised to unlock the full potential of this remarkable indole derivative.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: An Application Note and Protocol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted substitutions on this molecule enhance its potential for developing novel therapeutics.[1][2] This document provides a detailed, field-proven protocol for the Vilsmeier-Haack formylation of 5-chloro-2-methylindole, the most common and efficient route to the title compound. Additionally, it explores the direct synthesis from a substituted aniline, offering insights into alternative strategies. This guide is intended for researchers, scientists, and professionals in drug development, providing both the practical steps for synthesis and the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the indole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound is a particularly valuable intermediate. The chloro-substituent at the 5-position can enhance lipophilicity and metabolic stability, while the methyl group at the 2-position and the carbaldehyde at the 3-position provide reactive handles for further molecular elaboration.[1] This compound serves as a crucial starting material for the synthesis of more complex molecules, including potential inhibitors of viral proteases and modulators of cell signaling pathways.[1]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed and reliable method for the formylation of electron-rich heterocycles like indoles.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] This electrophilic species attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[3]

Reaction Mechanism: An Overview

The Vilsmeier-Haack reaction proceeds through two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the dimethylamino group. Subsequent elimination of a phosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent, preferentially at the C3 position, to form a stable cationic intermediate.

-

Hydrolysis: The reaction is quenched with water, and the resulting iminium intermediate is hydrolyzed to afford the final aldehyde product.

Figure 1: Experimental workflow for the Vilsmeier-Haack formylation of 5-chloro-2-methylindole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[4][5]

Materials and Reagents:

-

5-chloro-2-methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-chloro-2-methylindole (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere.

-

Vilsmeier Reagent Formation and Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Isolation: Filter the solid precipitate and wash it with cold water. Alternatively, if a precipitate does not form readily, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification:

-

If a solid was filtered, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

If the product was extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or silica gel column chromatography.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-chloro-2-methylindole | N/A |

| Reagents | POCl₃, Anhydrous DMF | [3][4] |

| Reaction Temperature | 0-5 °C (addition), RT, then 80-90 °C | [4] |

| Reaction Time | 3-6 hours | [4] |

| Typical Yield | 85-95% | [5] |

Alternative Synthetic Route: One-Pot Synthesis from Substituted Aniline

A more streamlined approach involves the direct synthesis of indole-3-carbaldehydes from appropriately substituted 2-methylanilines in a one-pot reaction with the Vilsmeier reagent.[4] This method obviates the need for the separate synthesis and isolation of the indole precursor, potentially increasing overall efficiency.

A patented procedure describes the synthesis of substituted indole-3-carboxaldehydes from 2-methylaniline derivatives.[4] For the synthesis of this compound, the logical starting material would be 4-chloro-2-methylaniline. The reaction proceeds by reacting the aniline derivative with a pre-formed Vilsmeier reagent.

Proposed Protocol (Based on Patent Literature)

Procedure:

-

Vilsmeier Reagent Preparation: In a separate flask, slowly add POCl₃ to anhydrous DMF at 0-5 °C and stir for 30 minutes.

-

Reaction: In the main reaction flask, dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous DMF. Cool to 0-5 °C and slowly add the prepared Vilsmeier reagent.

-

Reaction Progression: Stir at room temperature for 1-2 hours, then heat to 85-90 °C for 5-8 hours.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium carbonate solution to precipitate the product. Filter, wash with water, and dry. The crude product can be further purified by recrystallization.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole NH, the aldehyde proton, aromatic protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, and the carbons of the indole ring and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the aldehyde, and C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₉H₈ClNO). |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

The synthesis of this compound is a critical process for researchers in drug discovery and organic synthesis. The Vilsmeier-Haack reaction of 5-chloro-2-methylindole provides a reliable and high-yielding route to this valuable intermediate. The alternative one-pot synthesis from 4-chloro-2-methylaniline presents a potentially more efficient pathway. The protocols and insights provided in this guide are designed to empower scientists to confidently and successfully synthesize this key compound for their research endeavors.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-chloro-2-methyl-1H-indole

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Vilsmeier-Haack formylation of 5-chloro-2-methyl-1H-indole. This reaction is a cornerstone transformation in synthetic organic chemistry, yielding 5-chloro-2-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.[1] This document delves into the underlying reaction mechanism, offers a meticulously detailed step-by-step protocol, outlines expected outcomes, and addresses critical safety and handling considerations. The content is specifically tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this key synthetic step.

Introduction: The Strategic Importance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2] The functionalization of the indole ring is therefore of paramount importance. The Vilsmeier-Haack reaction offers a reliable and efficient method to introduce a formyl (-CHO) group, a versatile chemical handle, onto electron-rich heterocyclic systems like indole.[3][4]

This reaction typically proceeds at the C3 position of the indole ring, which is the most nucleophilic site and is approximately 10¹³ times more reactive than benzene in electrophilic aromatic substitution.[2][5] This high reactivity is due to the participation of the nitrogen lone pair in the aromatic system, which enriches the electron density of the pyrrole ring.[6] For 5-chloro-2-methyl-1H-indole, the presence of the electron-donating methyl group at C2 further activates the ring towards electrophilic attack, while the chloro-substituent at C5 has a modest deactivating effect through its inductive electron withdrawal. Nevertheless, the regioselectivity is overwhelmingly directed to the C3 position.

The resulting product, this compound, is a crucial building block.[1] The aldehyde functionality can be readily transformed into a variety of other functional groups, such as carboxylic acids, alcohols, or imines, enabling the synthesis of a diverse library of complex indole derivatives for drug discovery and material science applications.[1]

Reaction Mechanism and Principle

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[7][8]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][9]

Stage 2: Electrophilic Aromatic Substitution The electron-rich C3 position of 5-chloro-2-methyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the indole ring, forming an iminium salt intermediate. A subsequent aqueous work-up hydrolyzes this intermediate to yield the final product, this compound.[8][10]

Caption: A simplified diagram of the Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is optimized for the gram-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-chloro-2-methyl-1H-indole | ≥98% | Commercially Available | --- |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and water-reactive. Handle with extreme care. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- | Aqueous solution. |

| Brine (Saturated NaCl) | ACS Grade | --- | Aqueous solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying. |

| Ethyl Acetate | ACS Grade | --- | For extraction and chromatography. |

| Hexanes | ACS Grade | --- | For chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Nitrogen/Argon inlet

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: A flowchart of the key experimental steps.

1. Preparation of the Vilsmeier Reagent: a. To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality: This slow, chilled addition is crucial to control the exothermic reaction between DMF and POCl₃ and to safely form the Vilsmeier reagent.[11] The mixture will become thick and may solidify; this is normal. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

2. Reaction with Indole: a. In a separate beaker, dissolve 5-chloro-2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF (10 mL). b. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour. d. Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. c. Crucial Step: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This "reverse quench" safely hydrolyzes the reactive excess POCl₃ and the iminium salt intermediate. The large volume of ice dissipates the significant heat generated during this process.[11] d. Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide with continuous stirring until the pH of the mixture is basic (pH 8-9). This will cause the product to precipitate as a solid. e. Stir the resulting slurry for 30 minutes to ensure complete precipitation. f. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water. g. Dry the crude product under vacuum.

4. Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results and Characterization

| Parameter | Expected Value |

| Product | This compound |

| Appearance | Pale yellow to light brown solid |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Yield | Typically 80-95% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | ~12.4 (br s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.2 (dd, 1H), ~2.6 (s, 3H, CH₃) |

Note: Exact NMR shifts may vary slightly depending on the solvent and instrument.

Troubleshooting and Field Insights

-

Low Yield: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure that anhydrous solvents are used, as moisture will readily decompose both POCl₃ and the Vilsmeier reagent. Also, confirm the reaction has gone to completion via TLC before work-up.

-

Dark-colored Product: Indoles can be sensitive to strong acids and heat, leading to polymerization or degradation. Avoid excessive heating temperatures or prolonged reaction times. The purification step is critical for removing colored impurities.

-

Difficult Precipitation: If the product does not precipitate upon basification, it may be due to insufficient neutralization or the presence of excess DMF. The product can be extracted with an organic solvent like ethyl acetate, followed by washing the organic layer with water and brine to remove DMF.

Safety and Handling

Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [12][13][14][15]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[15][16]

-

Handling: Handle POCl₃ with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[12][13] It is a lachrymator and can cause severe burns.

-

Quenching: The quenching of POCl₃ and the reaction mixture is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring. Never add water directly to the reaction flask containing POCl₃.[11][12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual POCl₃ carefully before disposal.

N,N-Dimethylformamide (DMF) is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.

Conclusion

The Vilsmeier-Haack formylation of 5-chloro-2-methyl-1H-indole is a highly efficient and reliable method for the synthesis of the corresponding 3-carbaldehyde derivative. By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety precautions, researchers can consistently obtain high yields of this valuable synthetic intermediate. The versatility of the resulting aldehyde makes this reaction a critical tool in the arsenal of chemists working in drug discovery and materials science.

References

- 1. Buy this compound | 57335-86-1 [smolecule.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. quora.com [quora.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

Application Notes & Protocols: A Guide to the Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy detailed herein is a robust two-step process, beginning with the classic Fischer indole synthesis to construct the core indole scaffold, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide insights for successful execution and troubleshooting.

Strategic Overview: A Two-Part Synthetic Approach

The direct synthesis of this compound via a one-pot Fischer indole reaction is not feasible due to the nature of the required precursors. Therefore, a more strategic and reliable two-step approach is employed.

-

Step 1: Fischer Indole Synthesis of 5-Chloro-2-methyl-1H-indole. This foundational step creates the indole ring system. It involves the acid-catalyzed cyclization of a hydrazone, formed in situ from (4-chlorophenyl)hydrazine and acetone.

-

Step 2: Vilsmeier-Haack Formylation. The synthesized 5-Chloro-2-methyl-1H-indole is then formylated. This reaction introduces the aldehyde group (-CHO) onto the electron-rich C3 position of the indole ring, yielding the target product.

The complete workflow is visualized below.

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and anticipating potential side products.

Mechanism of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[1][2] It proceeds through several distinct, acid-catalyzed stages:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and an aldehyde or ketone (in this case, acetone) to form a phenylhydrazone.[3]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermally or acid-catalyzed rearrangement, breaking the weak N-N bond and forming a new C-C bond.[1][2]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group forms a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[1][3]

Caption: Key stages of the Fischer indole synthesis mechanism.

Mechanism of the Vilsmeier-Haack Reaction

This reaction is the premier method for formylating electron-rich aromatic and heterocyclic compounds.[5][6]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The indole nitrogen's lone pair stabilizes the resulting positive charge.

-